molecular formula C7H9ClN2O3 B193831 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride CAS No. 59703-00-3

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Cat. No.: B193831
CAS No.: 59703-00-3
M. Wt: 204.61 g/mol
InChI Key: SXVBQOZRZIUHKU-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C7H9ClN2O3. It is primarily used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition .

Industrial Production Methods: In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of triphosgene as a chlorinating agent has been reported to provide a convenient and efficient synthesis route .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound acts as a coupling reagent by facilitating the formation of covalent bonds between electrophiles and nucleophiles. It reacts with carboxylic acids to form acyl chlorides, which then react with nucleophiles to form amides or esters. This mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

  • 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid
  • 4-Ethyl-2,3-dioxopiperazine-1-carboxamide

Uniqueness: Compared to its analogs, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride is unique due to its reactivity as an acylating agent. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

IUPAC Name

4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVBQOZRZIUHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208424
Record name 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59703-00-3
Record name 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59703-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride
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Record name 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ETHYL-2,3-DIOXOPIPERAZINECARBONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in the synthesis of Piperacillin sodium?

A1: this compound serves as a key intermediate in the synthesis of Piperacillin sodium []. The research paper describes a novel process where this compound is reacted with ampicillin trihydrate to yield Piperacillin acid. This acid is then further processed to obtain the final product, Piperacillin sodium. The synthesis route highlights the crucial role of this compound in achieving a high-yield and efficient production of Piperacillin sodium.

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